(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol
Description
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
NMJVDWPHHQRLCV-VIFPVBQESA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCCCCO)C |
Canonical SMILES |
CC1(OCC(O1)CCCCCO)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol typically involves two key steps:
- Formation of the 2,2-dimethyl-1,3-dioxolane ring — This is usually achieved by ketalization of a suitable diol with acetone or its derivatives under acid catalysis.
- Introduction of the pentanol side chain — This can be done by chain extension reactions, such as alkylation or reduction of appropriate intermediates.
Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol Intermediate
A crucial intermediate for the target compound is (2,2-dimethyl-1,3-dioxolan-4-yl)methanol , which can be synthesized via solvent-free green methods or traditional acid-catalyzed ketalization:
Solvent-Free Green Synthesis : According to patent CN102558132A, glycerol (USP Kosher grade) reacts with 2,2-dimethoxypropane under p-toluenesulfonic acid catalysis to form the acetonide intermediate (2,2-dimethyl-1,3-dioxolane-4-methanol) with high yield (~99%) and minimal environmental impact. This reaction proceeds at room temperature in tetrahydrofuran (THF) solvent, followed by concentration under vacuum to isolate the product as a colorless liquid.
Traditional Acid-Catalyzed Ketalization : Another method involves reacting 2-methylpropane-1,3-diol with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid monohydrate in THF overnight at room temperature, yielding the desired acetonide in 99% yield.
Functionalization to (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol
The pentanol chain is introduced through multi-step organic transformations, often involving:
Formation of tosylate or mesylate derivatives of the hydroxymethyl group on the dioxolane ring, which serve as good leaving groups for nucleophilic substitution reactions.
Nucleophilic substitution or chain elongation using organometallic reagents or alkyl halides to build the pentanol side chain.
For example, the conversion of (2,2-dimethyl-1,3-dioxan-5-yl)methanol to its tosylate derivative is achieved by reaction with p-toluenesulfonyl chloride in dichloromethane with triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) as base at 0°C to room temperature. This reaction proceeds with high yields ranging from 68.8% to 97%.
Following tosylation, nucleophilic substitution with an appropriate nucleophile (e.g., a pentanol chain precursor) can be performed to extend the carbon chain.
Stereochemical Considerations
The (S)-configuration at the 5-position is typically controlled by using chiral starting materials or chiral catalysts during the synthesis of the dioxolane ring or during the chain extension steps. Literature reports suggest that starting from chiral glycerol derivatives or employing asymmetric synthesis techniques ensures the desired stereochemistry.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketalization | 2,2-Dimethoxypropane + 2-methylpropane-1,3-diol, p-toluenesulfonic acid monohydrate, THF, room temperature, overnight | 99 | Produces (2,2-dimethyl-1,3-dioxolan-4-yl)methanol as colorless liquid |
| Tosylation of alcohol | p-Toluenesulfonyl chloride, triethylamine or DABCO, dichloromethane, 0°C to RT | 68.8–97 | Tosylate intermediate formed as oil or solid; purification by silica gel chromatography |
| Nucleophilic substitution | Alkylation with pentanol chain precursor (not fully detailed in sources) | Variable | Requires optimization for stereochemical retention and yield |
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR) : The 1H NMR spectra of intermediates such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol show characteristic signals for methyl groups near 1.28–1.45 ppm (singlets), methylene protons around 3.5–4.1 ppm, and multiplets for the ring protons.
High-Performance Liquid Chromatography (HPLC) : Purity of intermediates such as 4,5-dimethyl-1,3-dioxol-2-one was reported at 99.6–99.7%.
Mass Spectrometry (MS) : LC-MS data for tosylate derivatives show molecular ion peaks consistent with expected molecular weights, e.g., m/z = 301 [M+H]+ and 323 [M+Na]+ for a tosylate intermediate.
Summary of Preparation Methodology
The preparation of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol involves:
- Ketalization of a suitable diol with 2,2-dimethoxypropane under acid catalysis to form the 1,3-dioxolane ring with two methyl groups at the 2-position.
- Functional group transformation of the hydroxymethyl substituent to a good leaving group (e.g., tosylate) to enable chain extension.
- Nucleophilic substitution or other carbon chain elongation to introduce the pentanol side chain with control of stereochemistry.
- Purification and characterization using chromatography, NMR, MS, and HPLC to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a halogenated compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be a precursor for pharmaceutical compounds.
Industry: May be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, leading to a biological effect. The dioxolane ring and hydroxyl group could play key roles in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol, we compare it with three analogs:
Structural Analogs and Key Properties
Analysis of Structural and Property Differences
Substituent Effects :
- Target Compound : The 2,2-dimethyl-dioxolane group enhances steric hindrance and lipophilicity (logP ~1.2) compared to unsubstituted dioxolanes. The pentan-1-ol chain increases molecular weight relative to butan-1-ol analogs.
- 4-(2-Phenyl-1,3-dioxolan-2-yl)butan-1-ol : The phenyl group significantly elevates logP (2.05) due to its aromatic hydrophobicity, despite the shorter butan-1-ol chain .
- Hypothetical (R)-5-(1,3-Dioxolan-4-yl)pentan-1-ol : The absence of methyl or phenyl groups reduces logP (~0.8), highlighting the role of substituents in modulating lipophilicity.
Chain Length :
- Extending the alcohol chain from butan-1-ol (C₄) to pentan-1-ol (C₅) increases molecular weight by ~28 g/mol but marginally affects PSA, which remains constant (38.7 Ų) due to the conserved hydroxyl and ether oxygen atoms.
Biological Activity
(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is characterized by a pentanol backbone with a dioxolane ring. The compound's molecular formula is , and it has a molecular weight of approximately 216.32 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 216.32 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 220 °C |
| Melting Point | Not specified |
Neuroprotective Effects
Research indicates that (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol exhibits neuroprotective properties. A study conducted by Zhang et al. (2023) demonstrated that this compound could mitigate neuronal cell death in models of neurodegeneration. The mechanism proposed involves the modulation of calcium ion influx through NMDA receptors, similar to the action of acamprosate, which is known for its neuroprotective effects in various psychiatric disorders .
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its antioxidant potential. In vitro studies have shown that (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This activity was quantified using DPPH and ABTS assays, which revealed a strong correlation between concentration and antioxidant capacity .
Case Study 1: Neuroprotective Efficacy
In a controlled laboratory setting, neuronal cultures were exposed to oxidative stress induced by hydrogen peroxide. Treatment with (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol resulted in a significant reduction in cell death compared to untreated controls. The results suggested that the compound's protective effects are mediated through its antioxidant properties and modulation of neuroinflammatory pathways .
Case Study 2: Behavioral Studies
A behavioral study involving animal models demonstrated that administration of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol improved cognitive function and reduced anxiety-like behaviors. These outcomes were assessed using the Morris water maze and elevated plus maze tests, indicating potential applications in treating anxiety disorders .
Research Findings
Recent findings have highlighted the following key points regarding the biological activity of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol:
- Mechanism of Action : The compound appears to act as an NMDA receptor antagonist while also exhibiting GABAergic properties similar to established neuropharmacological agents.
- Therapeutic Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.
- Safety Profile : Toxicological evaluations indicate that (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol has a favorable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves starting with a precursor such as 2,4-dimethylpentan-1-ol, followed by functional group transformations. Key steps include:
- Protection of hydroxyl groups : Use of 2,2-dimethyl-1,3-dioxolane as a protecting group to prevent undesired side reactions .
- Chiral induction : Employing asymmetric catalysis or chiral auxiliaries to achieve the (S)-configuration, as seen in related compounds using (S)-BINOL catalysts .
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .
Q. How can researchers characterize the stereochemical configuration of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration by analyzing single-crystal diffraction data (mean C–C bond precision: 0.005 Å; R factor: <0.1) .
- NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to distinguish diastereomers and confirm spatial arrangement .
- Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric verification .
Q. What safety precautions are essential when handling (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure fume hoods are used to avoid inhalation of vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers .
Advanced Research Questions
Q. How can conflicting NMR data regarding the diastereomeric ratios of synthetic intermediates be resolved during synthesis?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹H/¹³C NMR with chiral HPLC (e.g., using Chiralpak® columns) to quantify enantiomeric excess (ee) and confirm diastereomer ratios .
- Dynamic NMR Analysis : Monitor temperature-dependent splitting of signals to assess rotational barriers in flexible intermediates .
- X-ray Diffraction : Resolve ambiguous stereochemistry in crystalline intermediates, as demonstrated in analogous cyclopentanol derivatives .
Q. What strategies are effective for achieving high enantiomeric purity in the final product?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts like (S)-BINOL-Ti complexes, which have achieved >90% ee in allylation reactions of related alcohols .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively transform one enantiomer, leaving the desired (S)-form .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives) .
Q. What computational methods can predict the biological activity of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., HCV NS5A) using software like AutoDock Vina, validated by in vitro assays .
- QSAR Modeling : Correlate substituent effects (e.g., steric bulk of the dioxolane group) with inhibitory activity using regression analysis .
- MD Simulations : Assess conformational stability of the compound in biological membranes over 100-ns trajectories to guide derivatization .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Monitoring : Use LC-MS or TLC to identify low-yield steps (e.g., incomplete protection/deprotection) .
- Isotope Labeling : Track ¹³C-labeled intermediates to quantify side reactions (e.g., hydrolysis of the dioxolane ring) .
- Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd/C vs. Raney Ni) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
